Pentafluoro(trichloromethyl)benzene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing Pentafluoro(trichloromethyl)benzene involves the reaction of pentafluorobenzene with trichloromethylating agents under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions in high-pressure reactors. The process includes steps such as decarboxylation of pentafluorobenzoic acid in high-temperature liquid water, followed by distillation and purification to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Pentafluoro(trichloromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the trichloromethyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pentafluorobenzene derivatives .
Scientific Research Applications
Pentafluoro(trichloromethyl)benzene has several scientific research applications, including:
Mechanism of Action
The mechanism by which Pentafluoro(trichloromethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Pentafluorobenzene: A related compound with similar properties but lacks the trichloromethyl group.
Trichloromethylbenzene: Another related compound that lacks the fluorine atoms.
Uniqueness
Pentafluoro(trichloromethyl)benzene is unique due to the presence of both trichloromethyl and pentafluorobenzene moieties, which confer distinct chemical and physical properties. This combination makes it particularly useful in specialized applications where both fluorine and chlorine functionalities are required .
Properties
IUPAC Name |
1,2,3,4,5-pentafluoro-6-(trichloromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7Cl3F5/c8-7(9,10)1-2(11)4(13)6(15)5(14)3(1)12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXYRHITHKKNMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7Cl3F5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382176 | |
Record name | 1,2,3,4,5-Pentafluoro-6-(trichloromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
778-34-7 | |
Record name | 1,2,3,4,5-Pentafluoro-6-(trichloromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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